molecular formula C14H17NO2S B14590553 N-{2-[(2-Oxocyclohexyl)sulfanyl]phenyl}acetamide CAS No. 61189-26-2

N-{2-[(2-Oxocyclohexyl)sulfanyl]phenyl}acetamide

Cat. No.: B14590553
CAS No.: 61189-26-2
M. Wt: 263.36 g/mol
InChI Key: QKLZPWRDCOVYPG-UHFFFAOYSA-N
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Description

N-{2-[(2-Oxocyclohexyl)sulfanyl]phenyl}acetamide is a chemical compound known for its unique structure and potential applications in various fields of science. This compound features a cyclohexyl group bonded to a phenyl ring through a sulfur atom, with an acetamide group attached to the phenyl ring. Its molecular structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2-Oxocyclohexyl)sulfanyl]phenyl}acetamide typically involves the reaction of 2-mercaptophenylacetic acid with cyclohexanone under acidic conditions to form the desired product. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the production process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2-Oxocyclohexyl)sulfanyl]phenyl}acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{2-[(2-Oxocyclohexyl)sulfanyl]phenyl}acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{2-[(2-Oxocyclohexyl)sulfanyl]phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfur atom in the compound can form covalent bonds with thiol groups in proteins, potentially inhibiting their activity. Additionally, the acetamide group can participate in hydrogen bonding interactions, further modulating the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(2-Oxocyclohexyl)sulfanyl]phenyl}acetamide is unique due to the presence of both a cyclohexyl ring and a sulfanyl group, which confer distinct chemical and biological properties.

Properties

CAS No.

61189-26-2

Molecular Formula

C14H17NO2S

Molecular Weight

263.36 g/mol

IUPAC Name

N-[2-(2-oxocyclohexyl)sulfanylphenyl]acetamide

InChI

InChI=1S/C14H17NO2S/c1-10(16)15-11-6-2-4-8-13(11)18-14-9-5-3-7-12(14)17/h2,4,6,8,14H,3,5,7,9H2,1H3,(H,15,16)

InChI Key

QKLZPWRDCOVYPG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC=C1SC2CCCCC2=O

Origin of Product

United States

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